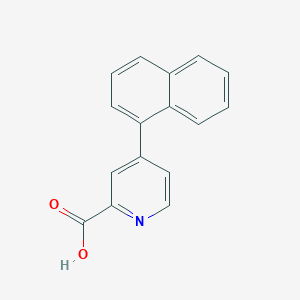
4-(Naphthalen-1-yl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Naphthalen-1-yl)picolinic acid is an organic compound with the molecular formula C16H11NO2 and a molecular weight of 249.26 g/molThe structure of this compound consists of a naphthalene ring attached to a picolinic acid moiety, making it a heterocyclic aromatic acid compound.
准备方法
The synthesis of 4-(Naphthalen-1-yl)picolinic acid involves several steps. One common method includes the reaction of bis(3-bromo-4-methoxyphenyl)methanone with [4-(naphthalen-1-yl)phenyl]boronic acid in the presence of a palladium catalyst and sodium carbonate in a mixture of water and toluene at 110°C for 7 hours . This reaction yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
化学反应分析
4-(Naphthalen-1-yl)picolinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in substitution reactions with halogens and other electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
4-(Naphthalen-1-yl)picolinic acid has a wide range of applications in scientific research. In chemistry, it is used as a ligand in coordination chemistry to form metal complexes with various metals, including chromium, zinc, manganese, copper, iron, and molybdenum . These metal complexes have significant functional roles in catalysis and other chemical processes. In biology and medicine, the compound has potential antiviral and immunomodulatory properties, making it a candidate for therapeutic applications . Additionally, it is used in the study of photochromic materials and fluorescent properties .
作用机制
The mechanism of action of 4-(Naphthalen-1-yl)picolinic acid involves its ability to bind to metal ions and form stable complexes. This binding can alter the structure and function of metal-dependent enzymes and proteins, leading to various biological effects. For example, the compound can bind to zinc finger proteins, disrupting their function and inhibiting viral replication . This mechanism is particularly relevant in its antiviral and immunomodulatory activities.
相似化合物的比较
4-(Naphthalen-1-yl)picolinic acid can be compared to other similar compounds, such as picolinic acid and its derivatives. Picolinic acid itself is a pyridine carboxylate metabolite of tryptophan with significant biological activities . Other similar compounds include naphthopyrans, which are known for their photochromic properties . The uniqueness of this compound lies in its combination of a naphthalene ring and a picolinic acid moiety, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure allows it to participate in a wide range of chemical reactions and form stable metal complexes. The compound’s applications in chemistry, biology, medicine, and industry make it a valuable subject of study for researchers.
属性
IUPAC Name |
4-naphthalen-1-ylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)15-10-12(8-9-17-15)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVKZJLQKOBTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
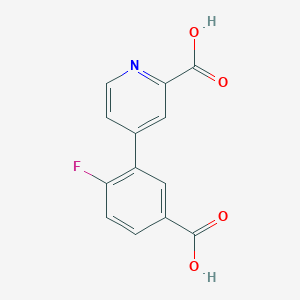
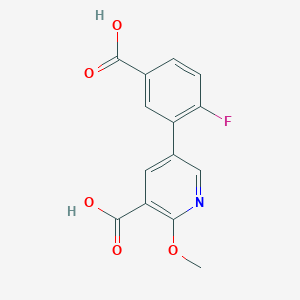
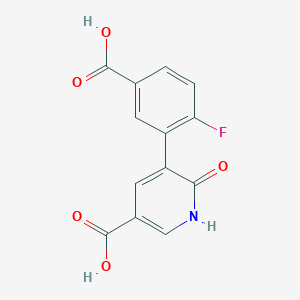

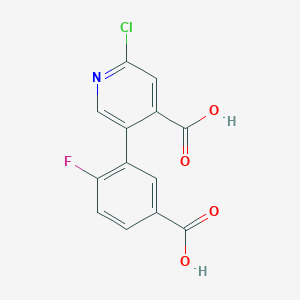

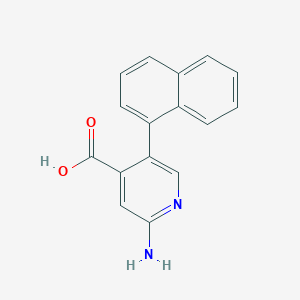
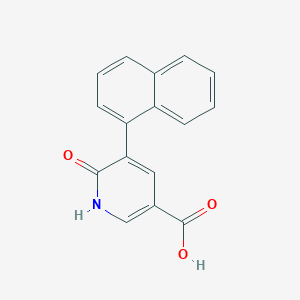

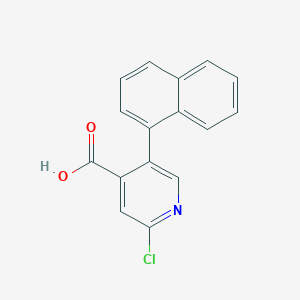
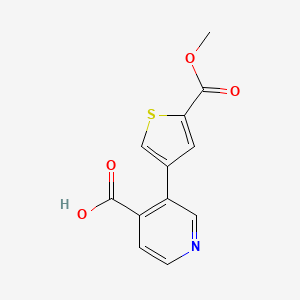
![2-[5-(Methoxycarbonyl)thiophen-3-yl]Isonicotinic acid, 95%](/img/structure/B6391783.png)
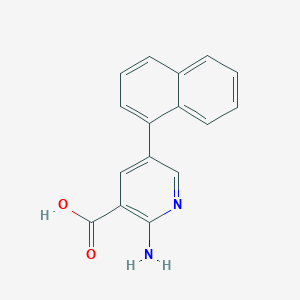
![3-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid](/img/structure/B6391794.png)
